molecular formula C21H30N4O3 B286435 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Número de catálogo B286435
Peso molecular: 386.5 g/mol
Clave InChI: OMNWLCKJJCHDRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of certain cancer cells. By inhibiting BTK, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione blocks the signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and physiological effects:
2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical models and has shown minimal toxicity in non-cancerous cells. 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several advantages for use in laboratory experiments, including its potent anti-tumor activity, selectivity for BTK, and ability to overcome resistance to other targeted therapies. However, the complex synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione may limit its availability for use in laboratory experiments, and the high cost of the compound may also be a limiting factor.

Direcciones Futuras

There are several future directions for the development of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as a cancer therapy. These include:
1. Clinical trials: 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The results of these trials will provide important information on the safety and efficacy of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in humans.
2. Combination therapies: 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has shown promising results in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Further studies are needed to identify the optimal combination therapies for the treatment of different types of cancer.
3. Biomarker identification: Biomarkers that predict response to 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione could be used to identify patients who are most likely to benefit from the therapy. Further studies are needed to identify these biomarkers and validate their clinical utility.
4. Development of analogs: The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex process that may limit its availability for use in laboratory experiments and clinical trials. The development of analogs with improved pharmacokinetic and pharmacodynamic properties could overcome this limitation and expand the potential applications of BTK inhibitors in cancer therapy.
In conclusion, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. The compound has a favorable pharmacokinetic profile and is well-tolerated in non-cancerous cells. Further studies are needed to evaluate the safety and efficacy of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in humans and to identify the optimal combination therapies and biomarkers for its use in cancer therapy.

Métodos De Síntesis

The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves several steps, including the reaction of 2-methoxyphenylpiperazine with 4-bromobutylamine to obtain the intermediate compound, which is then reacted with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to obtain the final product. The synthesis of 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to overcome resistance to other targeted therapies, making it a promising candidate for the treatment of drug-resistant cancers.

Propiedades

Fórmula molecular

C21H30N4O3

Peso molecular

386.5 g/mol

Nombre IUPAC

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C21H30N4O3/c1-28-19-9-3-2-7-17(19)23-15-13-22(14-16-23)10-4-5-11-25-20(26)18-8-6-12-24(18)21(25)27/h2-3,7,9,18H,4-6,8,10-16H2,1H3

Clave InChI

OMNWLCKJJCHDRR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

SMILES canónico

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.